molecular formula C13H18N2O3 B2661236 tert-butyl N-(1-oxo-1-pyridin-3-ylpropan-2-yl)carbamate CAS No. 342602-75-9

tert-butyl N-(1-oxo-1-pyridin-3-ylpropan-2-yl)carbamate

Cat. No.: B2661236
CAS No.: 342602-75-9
M. Wt: 250.298
InChI Key: XZJREDVSWKBRGN-UHFFFAOYSA-N
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Description

Tert-butyl N-(1-oxo-1-pyridin-3-ylpropan-2-yl)carbamate is a compound that belongs to the class of carbamates. It is often used in organic synthesis, particularly as a protecting group for amines due to its stability under various conditions and ease of removal.

Preparation Methods

The synthesis of tert-butyl N-(1-oxo-1-pyridin-3-ylpropan-2-yl)carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions are generally mild, and the product can be obtained in high yield.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.

Chemical Reactions Analysis

Tert-butyl N-(1-oxo-1-pyridin-3-ylpropan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon, using nucleophiles such as amines or alcohols.

Common reagents and conditions used in these reactions include acidic or basic environments, depending on the desired transformation. Major products formed from these reactions include deprotected amines, alcohols, and other functionalized derivatives.

Scientific Research Applications

Tert-butyl N-(1-oxo-1-pyridin-3-ylpropan-2-yl)carbamate has several applications in scientific research:

    Chemistry: It is widely used as a protecting group for amines in peptide synthesis and other organic transformations.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is used in the production of various chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl N-(1-oxo-1-pyridin-3-ylpropan-2-yl)carbamate involves its role as a protecting group. It forms a stable carbamate linkage with amines, preventing unwanted reactions during synthetic processes. The protecting group can be removed under mild acidic conditions, regenerating the free amine.

Comparison with Similar Compounds

Similar compounds to tert-butyl N-(1-oxo-1-pyridin-3-ylpropan-2-yl)carbamate include:

    Benzyl carbamate: Another protecting group for amines, which can be removed by catalytic hydrogenation.

    Fluorenylmethoxycarbonyl (Fmoc) carbamate: Used in peptide synthesis, removable by base.

    Carbobenzyloxy (Cbz) carbamate: Also used in peptide synthesis, removable by hydrogenolysis.

This compound is unique due to its stability under a wide range of conditions and its ease of removal, making it a versatile protecting group in organic synthesis.

Properties

IUPAC Name

tert-butyl N-(1-oxo-1-pyridin-3-ylpropan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-9(15-12(17)18-13(2,3)4)11(16)10-6-5-7-14-8-10/h5-9H,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZJREDVSWKBRGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CN=CC=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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